1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Catalog No.
S526087
CAS No.
39036-04-9
M.F
C22H44NO8P
M. Wt
481.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diheptanoyl-sn-glycero-3-phosphocholine

CAS Number

39036-04-9

Product Name

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C22H44NO8P

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1

InChI Key

RBFSPQDASPEAID-HXUWFJFHSA-N

SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Solubility

Soluble in DMSO

Synonyms

Diheptanoyllecithin; L-alpha-Diheptanoyllecithin;

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Description

The exact mass of the compound 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is 481.2805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of phosphatidylcholine 14:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

DHPC in Membrane Mimicry

Due to its amphipathic nature (having both hydrophobic and hydrophilic regions), DHPC is particularly valuable in creating artificial membranes for in vitro studies. These artificial membranes, often in the form of micelles or liposomes, can mimic the structure and function of biological membranes found in cells. Researchers utilize DHPC to investigate various membrane-related processes, including:

  • Protein-lipid interactions: DHPC liposomes can be used to study how proteins interact with lipid bilayers. These interactions are crucial for many cellular functions, such as signal transduction and membrane transport. Source: Sigma-Aldrich product page on 07:0 PC (DHPC):
  • Membrane protein reconstitution: DHPC can be used to reconstitute purified membrane proteins into artificial membranes. This allows researchers to study the function and structure of these proteins in a controlled environment. Source: Anatrace product page on D607:

DHPC in Biophysical Techniques

DHPC's properties make it suitable for various biophysical techniques that analyze biomolecules and their interactions with membranes.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: DHPC liposomes are used in NMR experiments to study the structure and dynamics of membrane proteins and lipids. Source: Sigma-Aldrich product page on 06:0 PC (DHPC):
  • GTPase assays: DHPC can form micelles that are used to study G proteins (GTPases), a class of proteins involved in signal transduction within cells. Source: Sigma-Aldrich product page on 06:0 PC (DHPC):

1,2-Diheptanoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by its two heptanoyl acyl groups attached to the glycerol backbone. The molecular formula is C22H44NO8P, and it has a molecular weight of approximately 481.56 g/mol. This compound is categorized as a phosphatidylcholine, which plays a crucial role in cellular membranes and lipid bilayers. It appears as a white solid and is soluble in organic solvents such as methanol and chloroform .

Typical of phospholipids. It can undergo hydrolysis, where the ester bonds are cleaved by water, resulting in the formation of free fatty acids and glycerophosphocholine. Additionally, it can participate in transesterification reactions, wherein the acyl groups can be exchanged with other fatty acids under specific catalytic conditions. Its stability against oxidation makes it suitable for applications requiring long shelf life .

This compound exhibits significant biological activity, particularly in the context of membrane biology. It serves as a detergent that can solubilize membrane proteins, preserving their activity during purification processes. Its unique structure allows it to maintain the integrity of lipid bilayers while facilitating the extraction of integral membrane proteins. Furthermore, 1,2-diheptanoyl-sn-glycero-3-phosphocholine has been studied for its potential roles in drug delivery systems due to its biocompatibility and ability to form liposomes .

Several methods exist for synthesizing 1,2-diheptanoyl-sn-glycero-3-phosphocholine:

  • Chemical Synthesis: This involves the reaction of heptanoic acid with glycerol-3-phosphate in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the acylation of glycerol-3-phosphate with heptanoic acid, providing a more environmentally friendly approach.
  • Phosphorylation: The final step typically involves phosphorylation of the glycerol backbone to yield the complete phosphatidylcholine structure .

1,2-Diheptanoyl-sn-glycero-3-phosphocholine is utilized in various applications:

  • Biotechnology: As a detergent for solubilizing membrane proteins during purification.
  • Drug Delivery: In formulations aimed at enhancing bioavailability and targeting specific tissues.
  • Research: As a model compound for studying membrane dynamics and properties due to its well-defined structure .

Studies have demonstrated that 1,2-diheptanoyl-sn-glycero-3-phosphocholine interacts favorably with various proteins and other lipids. Its ability to form mixed micelles with other phospholipids enhances its utility in membrane protein studies. Interaction studies often focus on its role in stabilizing protein structures and facilitating conformational changes necessary for biological function .

Several compounds share structural similarities with 1,2-diheptanoyl-sn-glycero-3-phosphocholine, including:

Compound NameMolecular FormulaUnique Features
1,2-Dihexanoyl-sn-glycero-3-phosphocholineC20H40NO8PShorter acyl chain length (hexanoyl)
1,2-Dioctanoyl-sn-glycero-3-phosphocholineC24H48NO8PLonger acyl chain length (octanoyl)
1,2-Dilauroyl-sn-glycero-3-phosphocholineC26H50NO8PContains lauric acid (12 carbon atoms)

The uniqueness of 1,2-diheptanoyl-sn-glycero-3-phosphocholine lies in its specific acyl chain length (heptanoyl), which influences its physical properties and biological interactions compared to other phosphatidylcholines with shorter or longer acyl chains .

This compound's distinctive characteristics make it an important subject for research in lipid biochemistry and biophysics.

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise chemical identification. The IUPAC name for 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is [(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate [1]. This nomenclature explicitly defines the stereochemical configuration and functional group positioning within the molecular structure.

The molecular formula is established as C22H44NO8P, corresponding to a molecular weight of 481.57 g/mol [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 39036-04-9, providing unambiguous identification in chemical databases [1] [2] [3]. Alternative systematic nomenclature includes (2R)-2,3-bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, emphasizing the stereochemical designation at the second carbon position [1].

The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as CCCCCC(=O)OCC@HOC(=O)CCCCCC [1]. The International Chemical Identifier provides comprehensive structural information: InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 [1] [3].

Table 1: Molecular Identification Parameters

ParameterValue
IUPAC Name[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate [1]
Molecular FormulaC22H44NO8P [1] [2]
Molecular Weight481.57 g/mol [2] [3]
CAS Registry Number39036-04-9 [1] [2]
InChI KeyRBFSPQDASPEAID-HXUWFJFHSA-N [1] [3]
Exact Mass481.280455 [4]

Stereochemical Configuration Analysis

The stereochemical architecture of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine exhibits critical importance for its biological activity and physicochemical properties. The compound possesses a single chiral center located at the second carbon atom of the glycerol backbone, designated with R-configuration in accordance with Cahn-Ingold-Prelog priority rules [1] [4].

The stereochemical designation "sn" refers to the stereochemical numbering system specifically developed for glycerol derivatives, where the prefix indicates the absolute configuration. In this nomenclature system, the sn-1 position corresponds to the carbon bearing the first acyl group, sn-2 represents the chiral center bearing the second acyl group, and sn-3 designates the carbon linked to the phosphocholine moiety [4].

The R-configuration at the sn-2 position determines the spatial arrangement of substituents around the chiral center. This configuration places the second heptanoyl group in a specific three-dimensional orientation relative to the phosphocholine head group and the first acyl chain [4]. The absolute stereochemistry is crucial for membrane integration, protein interactions, and enzymatic recognition processes.

Conformational analysis reveals that the phosphocholine head group adopts a preferred orientation characterized by specific torsion angles. The choline moiety typically exists in a gauche conformation about the carbon-carbon bonds, while the phosphate-choline linkage demonstrates restricted rotational freedom [5] [6]. These conformational preferences contribute to the compound's distinctive surface activity and membrane-modulating properties.

The stereochemical configuration influences the compound's optical activity, though specific optical rotation values for 1,2-Diheptanoyl-sn-glycero-3-phosphocholine were not extensively documented in available literature. The presence of the single chiral center confers chiroptical properties that can be utilized for analytical identification and purity assessment [4].

Comparative Analysis with Related Phosphatidylcholines

1,2-Diheptanoyl-sn-glycero-3-phosphocholine exhibits distinctive characteristics when compared to other phosphatidylcholine species, particularly those with different acyl chain lengths and degrees of saturation. The comparative analysis reveals fundamental differences in physicochemical properties, membrane behavior, and biological activities.

Chain Length Comparison

The heptanoyl chains (C7:0) of this compound represent a significant departure from typical membrane phosphatidylcholines, which commonly contain longer fatty acid chains ranging from C14 to C22 [7] [8]. For comparison, 1,2-dihexanoyl-sn-glycero-3-phosphocholine possesses C6:0 chains, while 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine contains C17:0 chains [9] [10]. This chain length variation profoundly impacts the compound's aggregation behavior and membrane properties.

Table 2: Comparative Analysis of Phosphatidylcholine Species

CompoundChain LengthMolecular WeightCritical Micelle ConcentrationPreferred Assembly
1,2-Diheptanoyl-PCC7:0/C7:0481.57 g/mol [2]1.4-1.6 mM [11] [4]Micelles [12] [11]
1,2-Dihexanoyl-PCC6:0/C6:0453.51 g/mol [10]~16 mM [13]Micelles [13]
1,2-Diheptadecanoyl-PCC17:0/C17:0762.1 g/mol [9]<1 μM [14]Bilayers [9]
Natural PC SpeciesC16-C18700-800 g/mol [8]<10 μM [14]Bilayers [5]

Critical Micelle Concentration Properties

The critical micelle concentration of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine ranges from 1.4 to 1.6 millimolar, representing an intermediate value between shorter and longer chain phosphatidylcholines [11] [4]. This critical micelle concentration enables the compound to form stable micelles at physiologically relevant concentrations while maintaining sufficient monomeric concentration for membrane interaction [12] [15].

In contrast, longer chain phosphatidylcholines such as those containing palmitic or stearic acid exhibit critical micelle concentrations in the micromolar range, favoring bilayer formation over micellar structures [14]. Shorter chain analogues like dihexanoylphosphatidylcholine demonstrate higher critical micelle concentrations, indicating reduced aggregation tendency [13].

Membrane Properties and Phase Behavior

The intermediate chain length of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine positions it uniquely between typical membrane-forming lipids and conventional detergents. While long-chain phosphatidylcholines preferentially form lamellar bilayer phases, this compound forms micellar structures in aqueous solution [12] [16]. This property enables its utilization as a mild detergent for membrane protein solubilization while preserving native protein conformations [15] [11].

The compound's phase transition temperature and membrane fluidity effects differ substantially from longer chain phosphatidylcholines. The shorter acyl chains result in reduced hydrophobic interactions and increased membrane fluidity compared to natural phosphatidylcholine species [17] [18]. This property has significant implications for membrane protein stability and activity during solubilization processes.

Detergent Properties and Applications

Unlike conventional phosphatidylcholines that function primarily as structural membrane components, 1,2-Diheptanoyl-sn-glycero-3-phosphocholine exhibits pronounced detergent-like properties [12] [15]. The compound effectively solubilizes membrane proteins while maintaining their native conformations and enzymatic activities [11]. This characteristic distinguishes it from both traditional detergents and longer chain phospholipids.

The solubilization mechanism involves wedge-like insertion into membrane bilayers, disrupting lipid packing through its bulky polar head group and relatively short hydrophobic chains [15] [11]. This mechanism differs from that of conventional detergents, which typically interact directly with membrane proteins and may denature them.

Biological Activity Comparisons

The biological activities of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine reflect its unique structural characteristics. The compound demonstrates superior membrane protein preservation compared to traditional detergents, attributed to its phospholipid-like head group structure [15] [11]. Additionally, the compound exhibits stability across wide pH ranges and resistance to oxidation, properties that distinguish it from unsaturated phosphatidylcholine species [11].

Research applications have demonstrated the compound's utility in bicelle formation, vesicle preparation, and membrane protein crystallization [19] [20] [11]. These applications leverage the compound's intermediate properties between detergents and membrane lipids, enabling controlled membrane model systems and protein structural studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

481.2805

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1: Canziani G, Seki C, Vidal JC. Accessibility of the active site of crotoxin B in the crotoxin complex. Toxicon. 1982;20(5):809-22. PubMed PMID: 7179290.
2: Little C, Aurebekk B. Inactivation of phospholipase C from Bacillus cereus by a carboxyl group modifying reagent. Acta Chem Scand B. 1977;31(4):273-7. PubMed PMID: 404815.
3: Hershberg RD, Reed GH, Slotboom AJ, De Haas GH. Nuclear magnetic resonance studies of the aggregation of dihexanoyllecithin and of diheptanolyllecithin in aqueous solutions. Biochim Biophys Acta. 1976 Jan 22;424(1):73-81. PubMed PMID: 1252482.
4: Tausk RJ, van Esch J, Karmiggelt J, Voordouw G, Overbeek JT. Physical chemical studies of short-chain lecithin homologues. II. Micellar weights of dihexanoyl- and diheptanoyllecithin. Biophys Chem. 1974 Feb;1(3):184-203. PubMed PMID: 4425723.

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